1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone

Description

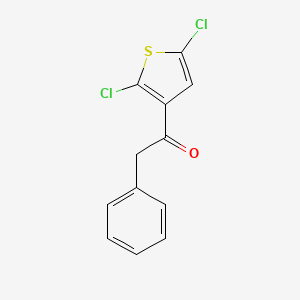

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone (CAS: 99979-31-4) is an organic compound with the molecular formula C₁₂H₈Cl₂OS and a molecular weight of 271.16 g/mol . Its structure features a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, linked to a phenyl group via an ethanone bridge.

Properties

Molecular Formula |

C12H8Cl2OS |

|---|---|

Molecular Weight |

271.2 g/mol |

IUPAC Name |

1-(2,5-dichlorothiophen-3-yl)-2-phenylethanone |

InChI |

InChI=1S/C12H8Cl2OS/c13-11-7-9(12(14)16-11)10(15)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

InChI Key |

VVGILGQVOBBIPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(SC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone typically involves the condensation of 2,5-dichlorothiophene with acetophenone under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent, followed by heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride produces the corresponding alcohol .

Scientific Research Applications

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings

Substituent Effects : Chlorine atoms on the thiophene ring increase molecular weight and lipophilicity compared to hydroxyl or methoxy groups, which enhance polarity .

Biological Relevance : Pyrrolidine-containing analogues (e.g., Compound D) exhibit psychoactive properties, while the target compound’s dichlorothiophene core may favor materials science applications .

Synthetic Flexibility: Hydroxyacetophenones (e.g., Compound E) are synthesized via oxidation or condensation, whereas dichlorothiophene derivatives often require halogenation steps .

Biological Activity

1-(2,5-Dichlorothiophen-3-yl)-2-phenylethanone is a compound belonging to the chalcone family, known for its diverse biological activities. Chalcones, characterized by their α,β-unsaturated carbonyl system, have been extensively studied for their pharmacological properties. This article reviews the biological activity of this specific chalcone derivative, focusing on its anticancer, anti-inflammatory, antibacterial, and other relevant effects.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with two chlorine atoms and a phenyl group attached to an acetophenone moiety. This unique structure contributes to its biological activity through various mechanisms.

Anticancer Activity

Chalcones and their derivatives have shown significant anticancer properties. Studies indicate that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested on human promyelocytic leukemia HL60 cells.

- IC50 Values : The compound demonstrated an IC50 value comparable to other known chalcones, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

Chalcones are recognized for their anti-inflammatory properties. Research has shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

- Mechanism of Action : The compound may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of chalcones are well-documented. This compound has been tested against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective against fungal growth |

These findings suggest that the compound may serve as a lead for developing new antibacterial and antifungal agents .

Antioxidant Properties

The antioxidant capacity of chalcones is attributed to their ability to scavenge free radicals. This compound has demonstrated significant antioxidant activity in vitro:

- Assays Conducted : DPPH radical scavenging assay indicated a high level of free radical scavenging activity.

Case Studies

Several studies have highlighted the biological activities of similar chalcone compounds:

- Study on Chalcone Derivatives : A comparative study revealed that certain structural modifications in chalcones enhance their anticancer activity significantly .

- In Vivo Studies : Animal models treated with chalcone derivatives showed reduced tumor growth and improved survival rates compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.